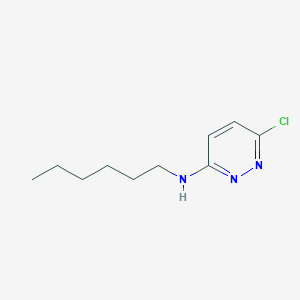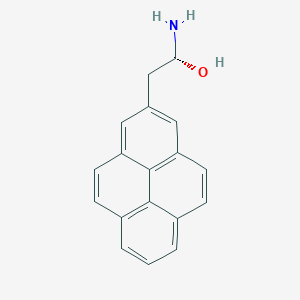
(R)-1-Amino-2-(pyren-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Amino-2-(pyren-2-yl)ethanol is a chiral compound that features a pyrene moiety attached to an ethanolamine backbone. The pyrene nucleus is known for its photophysical and electronic properties, making this compound valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2-(pyren-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Functionalization: Pyrene is functionalized to introduce a hydroxyl group at the 2-position, forming 2-hydroxypyrene.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, resulting in ®-1-Amino-2-(pyren-2-yl)ethanol.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Amino-2-(pyren-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Amino-2-(pyren-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of ®-1-Amino-2-(pyren-2-yl)ethanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The pyrene moiety’s fluorescent properties also allow it to be used as a probe in imaging studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-(pyren-2-yl)ethanol: The non-chiral version of the compound.
2-Amino-1-(pyren-2-yl)ethanol: A positional isomer with the amino group at a different position.
1-Hydroxy-2-(pyren-2-yl)ethanol: A compound with a hydroxyl group instead of an amino group.
Uniqueness
®-1-Amino-2-(pyren-2-yl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers. Its pyrene moiety also imparts distinct photophysical properties, making it valuable in fluorescence-based applications.
Eigenschaften
Molekularformel |
C18H15NO |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
(1R)-1-amino-2-pyren-2-ylethanol |
InChI |
InChI=1S/C18H15NO/c19-16(20)10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)18(14)17(12)13/h1-9,16,20H,10,19H2/t16-/m1/s1 |
InChI-Schlüssel |
OUFGWLNFXAPSMO-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C[C@H](N)O)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC(N)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
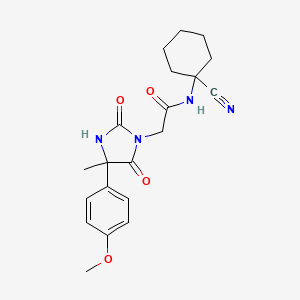
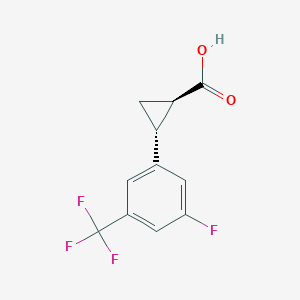
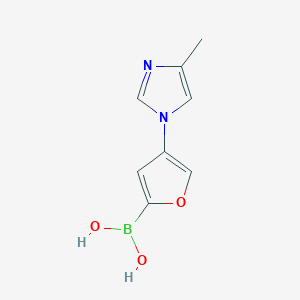
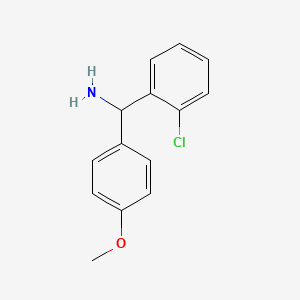
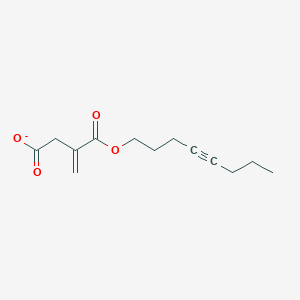
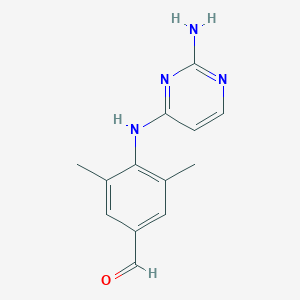
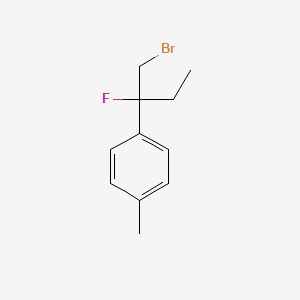

![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)
